molecular formula C17H13NO3 B1616065 4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One CAS No. 5429-22-1

4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One

Cat. No.: B1616065
CAS No.: 5429-22-1
M. Wt: 279.29 g/mol
InChI Key: MGAHWEWWFYOBNW-PTNGSMBKSA-N
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Description

4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One is an organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a methoxybenzylidene group attached to an oxazolinone ring. Its molecular formula is C17H13NO3, and it is often used as a building block in organic synthesis and as a reagent in various chemical reactions.

Mechanism of Action

Target of Action

A structurally similar compound, n-(4-methoxybenzylidene)-4-butylaniline (mbba), is known to be used in the development of liquid crystal cells .

Mode of Action

Mbba, a similar compound, is known to be used as an anisotropic solvent with an isotropic transition temperature of 315k . This suggests that the compound may interact with its targets by influencing their phase transitions.

Biochemical Pathways

The phase transition behavior of mbba, when confined within porous silica materials, has been studied . This could suggest that the compound may affect biochemical pathways related to phase transitions in certain environments.

Result of Action

The similar compound mbba is known to induce phase transitions in liquid crystal cells . This suggests that 4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One may have similar effects.

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the phase transition behavior of MBBA is known to be influenced by the size and architecture of the pores in which it is confined . This suggests that the compound’s action may also be influenced by similar environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One typically involves the condensation of 4-methoxybenzaldehyde with 2-phenyl-2-oxazolin-5-one. This reaction is usually carried out in the presence of a base such as sodium acetate and an acid catalyst like acetic anhydride. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of starting materials, optimization of reaction conditions, and large-scale synthesis using continuous flow reactors. The use of green chemistry principles, such as solvent-free reactions and the use of natural catalysts, is also gaining popularity in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted oxazolinone compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One stands out due to its versatile reactivity and wide range of applications. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

(4E)-4-[(4-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-20-14-9-7-12(8-10-14)11-15-17(19)21-16(18-15)13-5-3-2-4-6-13/h2-11H,1H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAHWEWWFYOBNW-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5429-22-1
Record name 4-(4-METHOXYBENZYLIDENE)-2-PHENYL-2-OXAZOLIN-5-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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